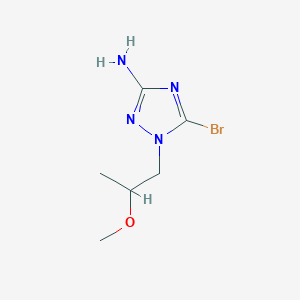
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a 2-methoxypropyl group at the 1-position, and an amine group at the 3-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-methoxypropylamine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions. For example, the reaction with sodium methoxide in methanol can yield 5-methoxy-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydrotriazole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: Triazole derivatives, including this compound, are studied for their potential as antifungal, antibacterial, and anticancer agents. They are also investigated for their ability to inhibit specific enzymes and receptors in biological systems.
Biological Research: The compound is used as a tool in biological studies to understand the role of triazole-containing molecules in various biochemical pathways. It can be used to probe the activity of enzymes and receptors involved in disease processes.
Industrial Applications: In the chemical industry, triazole derivatives are used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. They are also employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, the compound can affect the pharmacokinetics and pharmacodynamics of other drugs.
Comparación Con Compuestos Similares
5-Bromo-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine can be compared with other similar triazole derivatives, such as:
5-Chloro-1-(2-methoxypropyl)-1H-1,2,4-triazol-3-amine: This compound has a chlorine atom instead of a bromine atom at the 5-position. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(2-Methoxypropyl)-1H-1,2,4-triazol-3-amine: This compound lacks the bromine atom at the 5-position. The absence of the bromine atom can significantly alter its chemical properties and biological activity.
5-Bromo-1-(2-ethoxypropyl)-1H-1,2,4-triazol-3-amine: This compound has an ethoxy group instead of a methoxy group at the 1-position. The change in the alkoxy group can affect the compound’s solubility, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C6H11BrN4O |
|---|---|
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
5-bromo-1-(2-methoxypropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11BrN4O/c1-4(12-2)3-11-5(7)9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10) |
Clave InChI |
FRGPGPSOPDYHOB-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C(=NC(=N1)N)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




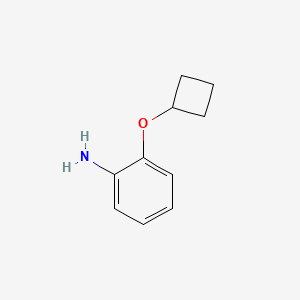

![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13318992.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)

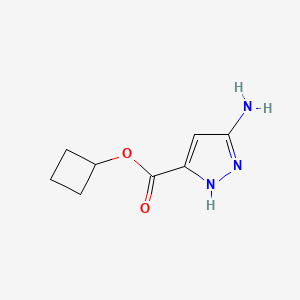
![N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide](/img/structure/B13319018.png)
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13319026.png)
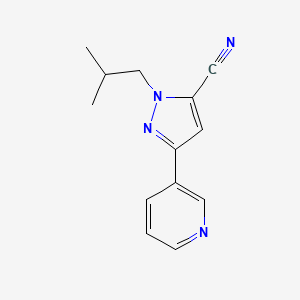
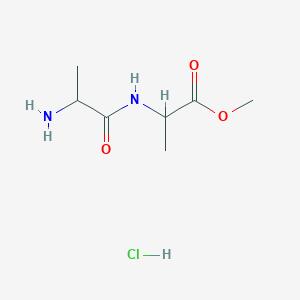
![5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B13319034.png)
